molecular formula C7H10N2O2 B1268500 3-Ethyl-1-Methyl-1H-Pyrazole-5-Carboxylic Acid CAS No. 26308-42-9

3-Ethyl-1-Methyl-1H-Pyrazole-5-Carboxylic Acid

Cat. No. B1268500
CAS RN: 26308-42-9
M. Wt: 154.17 g/mol
InChI Key: AYPCLZDGADHRDL-UHFFFAOYSA-N
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Description

3-Ethyl-1-Methyl-1H-Pyrazole-5-Carboxylic Acid (EMPCA) is an organic compound belonging to the class of pyrazoles. It is a white crystalline solid with a melting point of 126-127°C and a molecular weight of 175.19 g/mol. EMPCA is a versatile compound that has been used for various purposes in scientific research due to its ability to form stable complexes with metal ions and its ability to act as a chelating agent. EMPCA has been used as a ligand in coordination chemistry, as a reagent in organic synthesis, and as a surfactant in aqueous solutions.

Scientific Research Applications

Synthesis and Structural Diversity in Coordination Polymers

3-Ethyl-1-Methyl-1H-Pyrazole-5-Carboxylic Acid and its derivatives play a crucial role in the synthesis of coordination polymers. A study by Cheng et al. (2017) demonstrated the use of pyrazole derivatives as ligands to assemble with Zn(II) and Cd(II) ions, resulting in the formation of chiral and achiral coordination polymers. These compounds were found to exhibit unique hydrogen-bonded chiral 2D networks and 3D supramolecular networks, with interesting thermal and luminescence properties (Cheng et al., 2017).

Spectral and Theoretical Investigations

Pyrazole derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, have been the subject of combined experimental and theoretical studies. Viveka et al. (2016) conducted research focusing on spectral and theoretical investigations of these derivatives, using techniques like NMR, FT-IR spectroscopy, and density functional theory. This study contributes to the understanding of the electronic structure and behavior of pyrazole derivatives (Viveka et al., 2016).

Corrosion Inhibition Properties

The pyrazole derivatives also show promise as corrosion inhibitors. Herrag et al. (2007) evaluated the effect of certain pyrazole compounds as corrosion inhibitors for steel in hydrochloric acid. Their results revealed that these compounds significantly reduce the corrosion rate, highlighting the potential application of pyrazole derivatives in protecting metals against corrosion (Herrag et al., 2007).

Synthesis and Auxin Activities

In the field of agriculture, Yue et al. (2010) investigated the synthesis and auxin activities of acylamides with substituted-1H-pyrazole-5-formic acid. They synthesized new compounds and explored their effects on wheat germination, providing insights into the potential agricultural applications of pyrazole derivatives (Yue et al., 2010).

Mechanism of Action

3-Ethyl-1-Methyl-1H-Pyrazole-5-Carboxylic Acid acts as a potent and selective D-amino acid oxidase (DAO) inhibitor. It protects DAO cells from oxidative stress induced by D-Serine and specifically prevents formalin-induced tonic pain .

Safety and Hazards

3-Ethyl-1-Methyl-1H-Pyrazole-5-Carboxylic Acid may cause serious eye irritation and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

5-ethyl-2-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-5-4-6(7(10)11)9(2)8-5/h4H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPCLZDGADHRDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26308-42-9
Record name 3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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